An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indole-2,3-dione
An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 1-Pentyl-1H-indole-2,3-dione, an N-substituted derivative of isatin (1H-indole-2,3-dione). This document consolidates available data on its physicochemical characteristics, synthetic approaches, and biological significance, presenting it in a manner accessible to researchers in medicinal chemistry, pharmacology, and drug development.
Core Chemical and Physical Properties
1-Pentyl-1H-indole-2,3-dione, also known as 1-Pentylindoline-2,3-dione, belongs to the isatin class of compounds. Isatins are recognized for their versatile synthetic utility and are a recurring scaffold in a multitude of biologically active molecules.[1][2] The addition of a pentyl group to the nitrogen at position 1 modifies the lipophilicity and steric profile of the parent isatin molecule, potentially influencing its biological interactions.
Quantitative physicochemical data for 1-Pentyl-1H-indole-2,3-dione is summarized below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-pentylindole-2,3-dione | PubChem[3] |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 217.26 g/mol | ChemicalBook[4], PubChem[3] |
| CAS Number | 4290-90-8 | ChemicalBook[4], PubChem[3] |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=O)C1=O | PubChem[3] |
| InChI | InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | PubChem[3] |
| InChIKey | UGVPQGQPUANQSX-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Experimental Protocols
The synthesis of N-substituted isatins like 1-Pentyl-1H-indole-2,3-dione typically starts from isatin itself or involves building the indole ring system. While a specific protocol for the direct synthesis of the pentyl derivative was not detailed in the provided literature, general and established methods for isatin derivatization are highly applicable.
General Experimental Protocol: N-Alkylation of Isatin
A common method for preparing N-alkylated isatins is the reaction of isatin with an appropriate alkyl halide in the presence of a base.
Methodology:
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Reaction Setup: To a solution of isatin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 equivalents).
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Addition of Alkylating Agent: The mixture is stirred at room temperature, and the alkylating agent, in this case, 1-bromopentane or 1-iodopentane (1.1 equivalents), is added dropwise.
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Reaction Progression: The reaction mixture is stirred, often with heating (e.g., 60-80°C), for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Workflow for Synthesis and Characterization
The overall process from synthesis to characterization is a critical workflow in chemical research. It ensures the identity and purity of the target compound.
Caption: General workflow for the synthesis and spectroscopic characterization of N-alkylated isatins.
Spectroscopic Characterization
The structural confirmation of 1-Pentyl-1H-indole-2,3-dione relies on standard spectroscopic techniques.[5]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pentyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the aromatic protons on the indole ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to the carbonyl carbons (C2 and C3), the aromatic carbons, and the five distinct carbons of the pentyl chain.
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IR (Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1700-1750 cm⁻¹.[6]
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 217.26.[3][4]
Biological Activity and Potential Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[7][8][9] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[10]
Anticancer and Antibacterial Potential
Research on related indole derivatives has demonstrated potent anticancer activity.[10] For instance, certain novel indole compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[8][10] The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 axis.[10]
Furthermore, the isatin core has been identified as a promising scaffold for developing new antifouling and antibacterial agents, with synthetic analogues showing potent activity against various marine bacteria.[7]
Postulated Signaling Pathway Modulation
Based on studies of structurally related indole derivatives, a potential mechanism of action for 1-Pentyl-1H-indole-2,3-dione in a cancer context could involve the dual inhibition of critical cell survival pathways. The diagram below illustrates this hypothesized mechanism.
Caption: Hypothesized modulation of EGFR and p53-MDM2 pathways by an indole-dione agent.
Conclusion
1-Pentyl-1H-indole-2,3-dione is a derivative of a synthetically versatile and biologically significant class of compounds. Its chemical properties are defined by the core isatin structure functionalized with a five-carbon alkyl chain. While specific experimental data on this particular molecule is limited in publicly available literature, its synthesis and characterization can be reliably achieved through established chemical protocols. The known anticancer and antibacterial activities of related isatin derivatives suggest that 1-Pentyl-1H-indole-2,3-dione holds potential as a scaffold for further investigation in drug discovery and development. Future research should focus on its specific biological targets and mechanisms of action to fully elucidate its therapeutic potential.
References
- 1. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Pentyl-1H-indole-2,3-dione | C13H15NO2 | CID 1581092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-PENTYL-1H-INDOLE-2,3-DIONE CAS#: 4290-90-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
